molecular formula C10H12FN B14069080 1-(2-Fluorophenyl)but-3-en-1-amine

1-(2-Fluorophenyl)but-3-en-1-amine

Cat. No.: B14069080
M. Wt: 165.21 g/mol
InChI Key: VEERPKSHPIAFJZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)but-3-en-1-amine is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine typically involves the reaction of 2-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a Grignard reagent, where 2-fluorobenzaldehyde reacts with a Grignard reagent to form an intermediate, which is then treated with an amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)but-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce saturated amines .

Scientific Research Applications

1-(2-Fluorophenyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)but-3-en-1-amine: Similar structure but with the fluorine atom at the para position.

    1-(2-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Methoxyphenyl)but-3-en-1-amine: Similar structure with a methoxy group instead of fluorine.

Uniqueness

1-(2-Fluorophenyl)but-3-en-1-amine is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size allow for unique interactions with biological targets, making this compound particularly interesting for medicinal chemistry and drug development .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(2-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2

InChI Key

VEERPKSHPIAFJZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1F)N

Origin of Product

United States

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